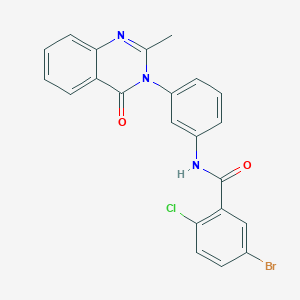

5-bromo-2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

描述

属性

IUPAC Name |

5-bromo-2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrClN3O2/c1-13-25-20-8-3-2-7-17(20)22(29)27(13)16-6-4-5-15(12-16)26-21(28)18-11-14(23)9-10-19(18)24/h2-12H,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBKHYSTWHOBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

Amide Bond Formation: The final step involves the coupling of the halogenated quinazolinone with 5-bromo-2-chlorobenzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazolinone moiety, forming carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Structural Characteristics

The compound features a quinazolinone moiety, which is known for its diverse pharmacological properties. The presence of both bromine and chlorine substituents enhances its reactivity and biological activity. The structural arrangement allows for potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

| Structural Feature | Description |

|---|---|

| Bromine Atom | Enhances lipophilicity and biological activity |

| Chlorine Atom | Contributes to the compound's reactivity |

| Quinazolinone Moiety | Known for antimicrobial, anti-inflammatory, and anticancer properties |

Pharmacological Applications

- Anticancer Activity : Compounds with similar quinazolinone structures have demonstrated promising results in inhibiting cancer cell proliferation. The unique combination of substituents in 5-bromo-2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide may enhance its potency against specific cancer types.

- Antimicrobial Properties : The quinazolinone scaffold is associated with various antimicrobial activities. Research indicates that derivatives of this compound exhibit effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound's structure may also confer anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.

Case Studies

- Cancer Treatment Studies : A study investigated the effects of quinazolinone derivatives on breast cancer cell lines, revealing that compounds similar to this compound significantly inhibited cell growth and induced apoptosis. These findings support the compound's potential as an anticancer agent.

- Antimicrobial Efficacy Trials : In vitro studies have demonstrated that derivatives of this compound exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests its application in developing new antibiotics.

- Inflammation Models : Experimental models assessing anti-inflammatory responses indicated that compounds related to this compound effectively reduced inflammatory markers, highlighting their therapeutic potential in treating conditions like arthritis.

作用机制

The mechanism of action of 5-bromo-2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzymes or blocking receptor sites.

相似化合物的比较

N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzamide (Compound 2h, )

- Structure: Lacks halogen substituents; features a simple benzamide group attached to the quinazolinone core.

- Key Data: Melting point: 187.0 °C IR: Strong carbonyl stretch at 1665 cm⁻¹ (quinazolinone C=O) . MS: Base peak at m/z 77 (benzyl fragment), molecular ion at m/z 279 .

- Comparison :

The absence of bromo and chloro groups in 2h reduces its molecular weight (279 vs. ~439 for the target compound) and lipophilicity. Halogenation in the target compound may improve membrane permeability but could also increase metabolic stability due to steric and electronic effects.

Anthranilamide Derivatives ()

Examples include 2-amino-5-methyl-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide (5c) and 2-amino-5-chloro-N-(4-(3-oxomorpholino)phenyl)benzamide (5f).

- Structural Features :

- 5c: Methyl group at position 5 of the benzamide.

- 5f: Chloro substituent at position 5.

- Key Data :

- Comparison: The target compound’s bromo and chloro substituents introduce stronger electron-withdrawing effects compared to methyl or amino groups in 5c and 5d. This could alter binding affinity in biological targets, such as enzymes requiring halogen bonding (e.g., kinase ATP pockets).

Analogues with Heterocyclic Modifications

5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide ()

- Structure: Replaces the quinazolinone ring with a coumarin (chromen-2-one) moiety.

- Comparison: Electronic Effects: Coumarins exhibit fluorescence and π-π stacking capabilities, whereas quinazolinones offer hydrogen-bonding sites (N-H, C=O) for target interactions. Biological Implications: Quinazolinones are more commonly associated with kinase inhibition, while coumarins often display anticoagulant or anti-inflammatory activity .

Surfactant-Modified Quinazolinones ()

N-(2-(1-Hydroxy-heptadecyl)-4-oxoquinazolin-3(4H)-yl)benzamide (Compound 14)

- Structure : Contains a long alkyl chain (C17) for surfactant properties.

- Comparison :

- Solubility : The C17 chain in 14 enhances hydrophobicity, making it suitable for micelle formation, whereas the target compound’s halogens prioritize moderate lipophilicity for drug-like properties.

- Applications : Compound 14 is designed as a surfactant precursor, while the target compound is likely optimized for therapeutic use .

Data Tables

Table 1. Physicochemical Comparison of Key Compounds

生物活性

5-Bromo-2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic organic compound belonging to the class of quinazolinone derivatives. Quinazolinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Bromo and chloro substituents : These halogen groups can influence biological activity through electron-withdrawing effects.

- Quinazolinone moiety : Known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Comparative Studies : Compounds like 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide showed promising results against Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Nitroquinazoline | Nitro group at position 5 | Antimicrobial |

| 2-Aminoquinazoline | Amino group at position 2 | Anticancer |

| 6-Chloroquinazolinone | Chloro group at position 6 | Anti-inflammatory |

Anticancer Activity

In vitro studies have demonstrated that quinazolinone derivatives can inhibit cancer cell proliferation. For example:

- Cell Proliferation Studies : The compound's analogs have been shown to block the cell cycle at the G1/G0 phase and induce apoptosis through mitochondrial pathways .

Molecular Docking Studies

Molecular docking simulations provide insights into the binding affinities of the compound with various biological targets. These studies suggest that:

- The compound can engage significantly with amino acids in target proteins, enhancing its efficacy against cancer cells .

Case Studies

- Colon Cancer Xenograft Models : In vivo studies involving xenograft models demonstrated a tumor inhibition rate of over 50% for compounds structurally related to this compound, indicating its potential as a therapeutic agent .

- Toxicity Assessments : Histopathological evaluations have indicated low toxicity levels in animal models, suggesting that these compounds may be safe for further development .

常见问题

Q. Advanced Research Focus

- Target Validation : Perform pull-down assays with His-tagged PPTases and analyze binding via SDS-PAGE.

- Molecular Docking : Use AutoDock Vina to model interactions between the benzamide moiety and the PPTase active site.

- Metabolic Profiling : Track bacterial lipid biosynthesis via ¹⁴C-acetate incorporation assays .

How can contradictions in biological activity data across studies be addressed?

Advanced Research Focus

Contradictions often stem from assay variability or compound stability. Mitigation strategies:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing.

- Stability Studies : Analyze compound integrity in DMSO/PBS via HPLC at 24-hour intervals.

- Orthogonal Assays : Confirm enzyme inhibition with both fluorescence-based and radiometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。